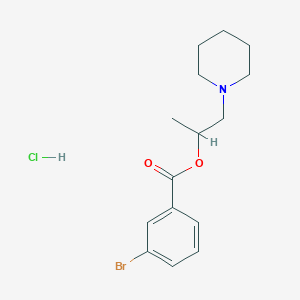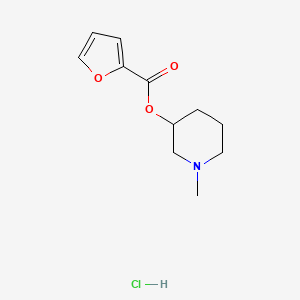![molecular formula C28H38N2O6 B3973453 1-{1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}azepane oxalate](/img/structure/B3973453.png)
1-{1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}azepane oxalate
Vue d'ensemble
Description
1-{1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}azepane oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as BMB-7 or BMB7 and is a derivative of azepane.
Mécanisme D'action
BMB-7 is a selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. Activation of the sigma-1 receptor by BMB-7 leads to an increase in the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects
BMB-7 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BMB-7 increases the release of neurotransmitters in a dose-dependent manner. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. In vivo studies have demonstrated that BMB-7 improves cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMB-7 in lab experiments is its high affinity and selectivity for the sigma-1 receptor. This allows for more precise investigation of the role of the sigma-1 receptor in various cellular processes. However, one limitation of using BMB-7 is its potential toxicity. High doses of BMB-7 have been shown to cause neurotoxicity in animal models, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving BMB-7. One direction is to investigate the potential therapeutic applications of BMB-7 in neurological disorders such as Alzheimer's disease and depression. Another direction is to investigate the mechanism of action of BMB-7 in more detail, particularly in relation to its effects on neurotransmitter release and calcium signaling. Additionally, future research could investigate the potential toxicity of BMB-7 and identify ways to mitigate any potential adverse effects.
Applications De Recherche Scientifique
BMB-7 has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which plays a crucial role in the modulation of neurotransmitter release. BMB-7 has been used in studies to investigate the role of the sigma-1 receptor in neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
1-[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2.C2H2O4/c1-29-26-19-23(11-12-25(26)30-21-22-9-5-4-6-10-22)20-27-17-13-24(14-18-27)28-15-7-2-3-8-16-28;3-1(4)2(5)6/h4-6,9-12,19,24H,2-3,7-8,13-18,20-21H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEAGPVPURPEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCC(CC2)N3CCCCCC3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973374.png)
![1-[1-(2-naphthylsulfonyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973381.png)

![1-benzyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973387.png)
![1-[1-(4-ethylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973391.png)


![ethyl 5-{[(3-nitrophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3973420.png)
![1-(4-chlorophenyl)-N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B3973428.png)
![methyl (2R*,4S*)-4-hydroxy-1-[(2'-methylbiphenyl-4-yl)carbonyl]piperidine-2-carboxylate](/img/structure/B3973441.png)
![N-phenyl-N'-[1-(2-thienyl)ethyl]urea](/img/structure/B3973445.png)
![2-butyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3973461.png)
![4-(allyloxy)-3-ethoxy-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)benzamide](/img/structure/B3973467.png)
![N-(2-methylcyclohexyl)-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3973468.png)